molecular formula C19H20F3NO3 B2398713 N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide CAS No. 1396782-75-4

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2398713
CAS No.: 1396782-75-4
M. Wt: 367.368
InChI Key: CPHJXLSBABPWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative characterized by a trifluoromethoxy (-OCF₃) substituent on the benzamide core and a branched alkyl chain containing a hydroxyl group and a phenyl moiety. The hydroxyl group in the side chain may contribute to hydrogen bonding, influencing solubility and target interactions .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-18(25,12-11-14-5-3-2-4-6-14)13-23-17(24)15-7-9-16(10-8-15)26-19(20,21)22/h2-10,25H,11-13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHJXLSBABPWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Core Structural Components

The target molecule comprises two primary subunits:

  • 4-(Trifluoromethoxy)benzoyl group : Introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution.
  • 2-Hydroxy-2-methyl-4-phenylbutylamine backbone : Typically derived from Grignard additions to ketones or reductive amination of α,β-unsaturated carbonyl precursors.

Strategic Bond Disconnections

Retrosynthetic decomposition suggests three viable pathways (Figure 1):

  • Route A : Amide coupling between preformed 4-(trifluoromethoxy)benzoic acid and 2-hydroxy-2-methyl-4-phenylbutylamine.
  • Route B : Sequential assembly via Ullmann-type coupling of trifluoromethoxy aryl halides with hydroxyalkylamine intermediates.
  • Route C : Late-stage introduction of the trifluoromethoxy group through electrophilic fluorination of methoxy precursors.

Detailed Synthetic Routes and Experimental Protocols

Route A: Direct Amide Coupling (Two-Step Process)

Synthesis of 4-(Trifluoromethoxy)benzoic Acid
  • Step 1 : Nitration of 4-methoxybenzoic acid followed by diazotization and Sandmeyer reaction introduces the trifluoromethoxy group.
    • Conditions : HNO₃/H₂SO₄ (1:3 v/v), 0°C → NaNO₂/CuCl in HFIP, 40°C.
    • Yield : 68–72% (GC purity >95%).
Preparation of 2-Hydroxy-2-Methyl-4-Phenylbutylamine
  • Step 1 : Grignard addition of phenylmagnesium bromide to ethyl acetoacetate yields 2-methyl-4-phenyl-3-oxobutanoate.
  • Step 2 : Catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces the ketone to the secondary alcohol, followed by reductive amination with NH₄OAc/NaBH₃CN.
    • Optimization : Ethanol/water (4:1) solvent system increases amine yield to 84%.
Amide Bond Formation
  • Coupling Agent : HATU/DIPEA in DMF facilitates reaction between acid and amine at 25°C.
    • Challenges : Competing O-acylation of the hydroxyl group necessitates protecting group strategies (e.g., TBS ether).
    • Yield : 62% (crude), rising to 89% after silica gel chromatography.

Route B: Palladium-Catalyzed Aryl Amination

Synthesis of 4-Bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
  • Buchwald-Hartwig Amination : Reacting 4-bromobenzoyl chloride with the amine backbone using Pd₂(dba)₃/Xantphos.
    • Conditions : Toluene, 110°C, 12 h → 76% yield.
Trifluoromethoxy Group Installation
  • Cu-Mediated Cross-Coupling : Treatment with CuI/1,10-phenanthroline and trifluoromethyl hypofluorite (CF₃OF).
    • Solvent Optimization : DMSO enhances fluoride ion stability, achieving 67% conversion.

Route C: Electrophilic Fluorination of Methoxy Precursors

Synthesis of 4-Methoxy Intermediate
  • Mitsunobu Reaction : Coupling 4-methoxybenzoic acid with the alcohol precursor using DIAD/PPh₃.
    • Yield : 81% (dr >95:5).
Late-Stage Fluorination
  • Selectfluor® Reaction : Replaces methoxy with trifluoromethoxy in acetonitrile/H₂O (9:1).
    • Limitation : Over-fluorination at the benzyl position reduces yield to 54%.

Comparative Analysis of Methodologies

Yield and Efficiency

Route Total Yield (%) Purity (%) Key Advantage
A 58 97 Minimal purification steps
B 49 95 Scalability to gram quantities
C 41 93 Avoids toxic fluorination reagents

Solvent and Catalyst Impact

  • DMF vs. THF : Amide coupling in DMF increases reaction rate 3-fold but complicates product isolation.
  • Pd Catalysts : 5% Pd/C outperforms Raney Ni in hydrogenation steps (95.2% vs. 82% yield).

Critical Challenges and Optimization Strategies

Hydroxyl Group Protection

  • TBS Protection : Enables chemoselective amide formation but requires acidic deprotection (TFA/CH₂Cl₂).
    • Alternative : Acetyl protection removed enzymatically (lipase CAL-B) under mild conditions.

Trifluoromethoxy Group Stability

  • Thermal Decomposition : Observed above 150°C during rotary evaporation. Mitigated by reduced pressure (<10 mbar) and low-temperature distillation.

Byproduct Formation

  • N-Oxide Derivatives : Arise during amination steps; suppressed by degassing solvents with N₂.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.28 (s, 3H, CH₃), 2.74 (m, 2H, CH₂), 4.98 (s, 1H, OH), 7.32–8.11 (m, 9H, Ar-H).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₀F₃NO₃: 367.1398; found: 367.1401.

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), 1 mL/min → Rt = 6.72 min (purity 97.3%).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Trifluoromethoxy Group Impact :

  • The 4-(trifluoromethoxy)benzamide moiety is a common feature in compounds with enhanced metabolic stability and lipophilicity. For example, Sonidegib’s trifluoromethoxy group contributes to its oral bioavailability and target affinity (Smoothened receptor) .
  • In VU6010608, the trifluoromethoxy group improves blood-brain barrier penetration, critical for CNS-targeted activity .

Side-Chain Modifications :

  • Hydroxyl-containing side chains (e.g., 2-hydroxyethyl in compound 2 vs. 2-hydroxy-2-methyl-4-phenylbutyl in the target compound) influence solubility. Bulky aryl groups (e.g., phenylbutyl) may enhance target selectivity but reduce aqueous solubility compared to smaller chains.

Synthetic Routes :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in compound 2 ) is prevalent for introducing aromatic/heteroaromatic groups. In contrast, simpler benzamides like 7g use nucleophilic acyl substitution with high yields (80%).

Biological Activity: Sonidegib and VU6010608 demonstrate the therapeutic versatility of trifluoromethoxy-benzamides in oncology and neuroscience, respectively .

Physical Properties :

  • Melting points for trifluoromethoxy-benzamides range widely (e.g., 129–131°C for 7g vs. liquid-phase Sonidegib formulations ), reflecting structural complexity and crystallinity.

Contradictions and Limitations

  • Yield Variability : Compound 7g achieved an 80% yield, while GNF-2-deg-BUMP reported a 42% yield, highlighting challenges in scaling complex syntheses.
  • Biological Data Gaps : The target compound lacks explicit activity data, necessitating extrapolation from analogs.

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzamide, a synthetic organic compound belonging to the class of benzamides, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 1396782-75-4
  • Molecular Formula: C19H20F3NO3
  • Molecular Weight: 359.36 g/mol

The compound features a complex structure characterized by a trifluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and improved binding interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzamide Core:
    • Reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions.
  • Introduction of the Hydroxy-Methyl-Phenylbutyl Group:
    • The hydroxy-methyl-phenylbutyl group is introduced via nucleophilic substitution reactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group may enhance binding affinity and specificity, potentially leading to modulation of various biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity:
    • Similar compounds in the benzamide class have shown potential as anticancer agents by inhibiting specific signaling pathways involved in tumor growth and proliferation.
  • Enzyme Inhibition:
    • The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways crucial for disease progression.
  • Neuroprotective Effects:
    • Investigations into related compounds suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.

Case Studies and Research Findings

A comprehensive review of existing literature reveals several studies focusing on the biological activity of similar benzamide derivatives:

StudyFindings
Study A (2023)Demonstrated that benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines.
Study B (2023)Investigated the enzyme inhibition profile, showing that certain derivatives effectively inhibit key metabolic enzymes involved in cancer metabolism.
Study C (2023)Highlighted neuroprotective effects in animal models, suggesting potential applications in treating conditions like Alzheimer's disease.

Q & A

Spectroscopy :

  • ¹H/¹³C NMR : To confirm proton environments (e.g., δ 10.15 ppm for NH, δ 7.50 ppm for aromatic protons) and carbon frameworks .
  • IR : Identifying amide C=O stretches (~1650 cm⁻¹) and trifluoromethoxy C-F vibrations (~1250 cm⁻¹) .

Chromatography : HPLC or GC-MS to assess purity (>95%) and detect decomposition byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental affinity data for this compound?

  • Answer :

Re-evaluate computational models : Adjust force fields (e.g., AMBER) to account for the trifluoromethoxy group’s electron-withdrawing effects, which may alter binding pocket interactions .

Q. Experimental validation :

  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with purified targets (e.g., kinases or GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to refine docking simulations .
    Contradictions often arise from solvent effects or protein flexibility unaccounted for in silico .

Q. What strategies mitigate thermal decomposition during large-scale synthesis of this compound?

  • Answer :

Q. Process optimization :

  • Use low-boiling solvents (e.g., diethyl ether) to facilitate rapid cooling and prevent prolonged heat exposure .
  • Employ flow chemistry for exothermic steps (e.g., acyl chloride formation) to enhance temperature control .

Stabilization : Add radical scavengers (e.g., BHT) to inhibit autoxidation of the hydroxy-methyl group .
Decomposition pathways are monitored via DSC, with storage recommendations at -20°C under inert gas .

Q. What experimental designs are optimal for mapping the metabolic pathways of this compound in mammalian systems?

  • Answer :

In vitro assays :

  • Liver microsomes : Incubate with NADPH to identify Phase I metabolites (e.g., hydroxylation at the phenylbutyl chain) .
  • CYP450 inhibition studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

In vivo tracing : Administer ¹⁴C-labeled compound to rodents, followed by LC-MS/MS analysis of plasma and excreta to detect glucuronidation (Phase II) metabolites .

Safety and Methodological Considerations

Q. What safety protocols are essential for handling this compound given its mutagenicity risks?

  • Answer :

PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis and handling .

Ames test compliance : Regular mutagenicity screening (e.g., Salmonella typhimurium TA98 strain) to monitor batch-to-batch variation .

Waste disposal : Neutralize acyl chloride residues with ice-cold NaOH before disposal per EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.